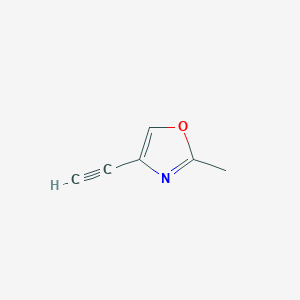
4-Ethynyl-2-methyl-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-2-methyl-1,3-oxazole is a heterocyclic compound featuring an oxazole ring with ethynyl and methyl substituents. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of the ethynyl group in this compound adds unique reactivity, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-methyl-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control of reaction conditions and scalability .
化学反応の分析
Types of Reactions: 4-Ethynyl-2-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazoles.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO₂) is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine or iodine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrooxazoles.
Substitution: Formation of halogenated oxazoles.
科学的研究の応用
4-Ethynyl-2-methyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its biological activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Ethynyl-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzymatic activity or disruption of cellular processes . The oxazole ring can interact with DNA or proteins, affecting their function and leading to therapeutic effects .
類似化合物との比較
2-Methyl-1,3-oxazole: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Ethynyl-1,3-oxazole: Similar structure but without the methyl group, affecting its chemical properties.
2-Methyl-4-phenyl-1,3-oxazole: Contains a phenyl group instead of an ethynyl group, leading to different biological activities.
Uniqueness: 4-Ethynyl-2-methyl-1,3-oxazole is unique due to the presence of both ethynyl and methyl groups, which confer distinct reactivity and biological properties. This combination makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C6H5NO |
|---|---|
分子量 |
107.11 g/mol |
IUPAC名 |
4-ethynyl-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C6H5NO/c1-3-6-4-8-5(2)7-6/h1,4H,2H3 |
InChIキー |
PMMMVQCLDPEHFI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CO1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


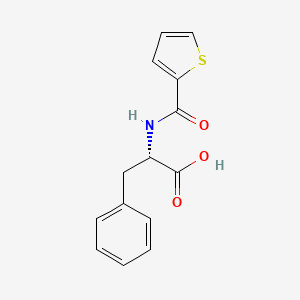
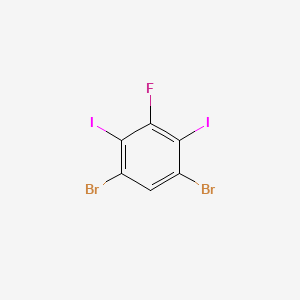

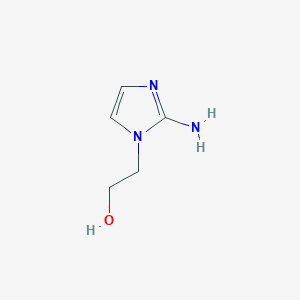
![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)
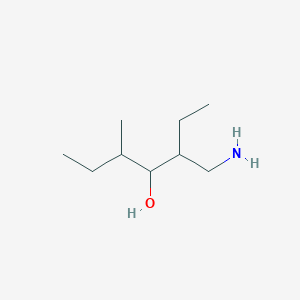

![(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13641600.png)
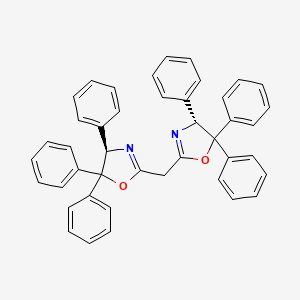
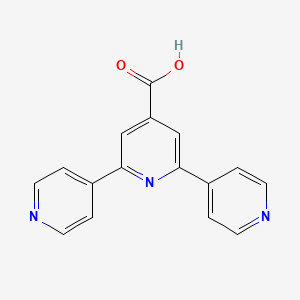
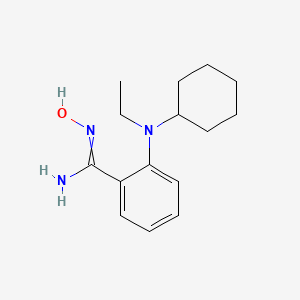
![Spiro[cyclopropane-1,3'-indolin]-5'-amine](/img/structure/B13641616.png)
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid](/img/structure/B13641617.png)

